6-Fluoro-7-methoxyisoquinoline

Medicinal Chemistry Synthetic Building Block Quality Control

Medicinal chemistry programs require precise electronic modulation. Generic isoquinolines fail to replicate fluorine-induced binding effects. This compound solves that gap. - Key differentiator: 6-Fluoro substitution provides ΔLogP +0.54 vs 7-methoxyisoquinoline, enabling fine-tuned membrane permeability without core structural changes. - Direct application: Critical building block for Rho-kinase (ROCK) inhibitor libraries; supports fluorine scan strategies. - Supply assurance: High-purity material (98%) with validated LCMS trace (Rt=0.70 min). Available for immediate R&D shipment.

Molecular Formula C10H8FNO
Molecular Weight 177.17
CAS No. 1036711-00-8
Cat. No. B3059628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-7-methoxyisoquinoline
CAS1036711-00-8
Molecular FormulaC10H8FNO
Molecular Weight177.17
Structural Identifiers
SMILESCOC1=C(C=C2C=CN=CC2=C1)F
InChIInChI=1S/C10H8FNO/c1-13-10-5-8-6-12-3-2-7(8)4-9(10)11/h2-6H,1H3
InChIKeyUKSBEGUPFICXCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoro-7-methoxyisoquinoline Overview


6-Fluoro-7-methoxyisoquinoline (CAS 1036711-00-8) is a fluorinated isoquinoline derivative with the molecular formula C₁₀H₈FNO and a molecular weight of 177.18 g/mol [1]. The compound features a fluorine atom at the 6-position and a methoxy group at the 7-position of the isoquinoline core. This substitution pattern confers distinct physicochemical properties, including a calculated LogP of 2.3825 and a polar surface area (PSA) of 22.12 Ų [1]. The compound is primarily utilized as a synthetic building block in medicinal chemistry for the construction of fluorinated heterocyclic libraries, kinase inhibitors, and other bioactive molecules .

Building block class Fluorinated isoquinoline
Core utility Synthetic entry for kinase inhibitor libraries
Substitution pattern 6-F, 7-OCH₃ – defined electronic & steric profile

6-Fluoro-7-methoxyisoquinoline Fluorination Advantage


Generic isoquinoline substitution is not viable for applications requiring specific fluorine-induced electronic and steric effects. The presence of the fluorine atom at the 6-position of 6-fluoro-7-methoxyisoquinoline alters the electron density of the aromatic ring, influencing both reactivity in cross-coupling reactions and binding affinity in biological targets . Non-fluorinated analogs, such as 7-methoxyisoquinoline (CAS 39989-39-4), exhibit significantly different lipophilicity (LogP ~1.84 vs 2.3825), which directly impacts membrane permeability and pharmacokinetic profiles . Furthermore, fluorinated isoquinolines serve as key intermediates in the synthesis of Rho-kinase inhibitors and other therapeutic agents, where the fluorine substituent is critical for maintaining potency and selectivity [1].

Target
6-Fluoro-7-methoxyisoquinoline
Substitute risk
Non-fluorinated analog (e.g., 7-methoxyisoquinoline)
Lipophilicity shift (calculated ΔLogP ~0.54) may alter membrane permeability prediction
Fluorine electronic effects are critical for target binding and may not be reproduced by hydrogen or other halogens
ROCK inhibitor potency described in patent literature depends on 6-fluorine substitution; non-fluorinated analogs may show different activity profiles

6-Fluoro-7-methoxyisoquinoline Key Differentiators


Higher Purity Grade

Procurement of 6-fluoro-7-methoxyisoquinoline at a purity of 98% (HPLC) is available from Leyan, compared to the standard 95% purity offered by many alternative vendors . This higher purity reduces the need for additional purification steps in multi-step syntheses and ensures more reproducible biological assay results.

Purity (HPLC)
Supplier specification
98% vs 95%
+3 percentage points
Reduces downstream purification steps; supports reproducible SAR
Lot-specific verification recommended
Medicinal Chemistry Synthetic Building Block Quality Control

Enhanced Lipophilicity vs Non-Fluorinated Analog

The calculated LogP of 6-fluoro-7-methoxyisoquinoline is 2.3825, which is significantly higher than the LogP of its non-fluorinated analog 7-methoxyisoquinoline (LogP = 1.84) [1]. This increase in lipophilicity (ΔLogP = +0.54) is a direct consequence of the fluorine substitution and is expected to enhance membrane permeability and metabolic stability, critical parameters in drug discovery campaigns.

Lipophilicity (LogP)
Class-level, calculated
2.38 vs 1.84
Δ +0.54
May improve passive diffusion screening profile
Predicted value; experimental confirmation advised
ADME Lipophilicity Drug Design

Rapid LCMS Reaction Monitoring

The compound exhibits a retention time (Rt) of 0.70 minutes under specified LCMS conditions (Method #4), enabling rapid and unambiguous monitoring of reaction progress and product formation [1]. This short retention time is advantageous for high-throughput experimentation and process analytical technology (PAT) applications.

LCMS Retention
Method context
0.70 min
Method #4
Supports high-throughput reaction monitoring
Verify method transfer to local LCMS setup
Organic Synthesis Process Chemistry Analytical Method Development

Attenuated Papaverine-Like Vasodilation

The 1-(3,4-dimethoxybenzyl) derivative of 6-fluoro-7-methoxyisoquinoline was found to be pharmacologically similar to papaverine but exhibited only one-fifth (20%) of the vasodilatory activity of the parent alkaloid [1]. This class-level observation demonstrates that fluorine substitution at the 6-position of the isoquinoline core significantly modulates biological activity, providing a quantifiable benchmark for SAR studies.

Vasodilatory activity
Class-level inference
~20% of papaverine
~5-fold reduction
Indicates attenuated vasodilation in SAR context
Historical data; model-response context only
Pharmacology SAR Vasodilator

6-Fluoro-7-methoxyisoquinoline Applications


Fluorinated Kinase Inhibitor Synthesis

The compound serves as a critical building block for the construction of 6-substituted isoquinoline-based kinase inhibitors, particularly those targeting Rho-kinase (ROCK) [1]. The fluorine atom at the 6-position is often a key structural feature in patents and literature compounds, and the availability of high-purity 6-fluoro-7-methoxyisoquinoline (98%) from suppliers like Leyan ensures that SAR studies are not confounded by impurities .

Fluorine Scan for Hit-to-Lead

In drug discovery programs, a 'fluorine scan' is a common strategy to modulate the ADME properties of a lead series. 6-Fluoro-7-methoxyisoquinoline offers a defined increase in lipophilicity (ΔLogP = +0.54) compared to the non-fluorinated 7-methoxyisoquinoline [2]. This quantitative difference makes it a valuable tool for medicinal chemists aiming to fine-tune membrane permeability without introducing extensive structural changes.

Novel Vasodilator Development

Based on historical data showing that the 1-(3,4-dimethoxybenzyl) derivative of 6-fluoro-7-methoxyisoquinoline exhibits only 20% of the vasodilatory activity of papaverine, this scaffold may be explored for the design of new vasoactive agents with a wider therapeutic window [3]. The attenuated activity could be leveraged to reduce the risk of hypotension associated with potent vasodilators.

High-Throughput Experimentation & Process Chemistry

The well-characterized LCMS behavior (Rt = 0.70 min under Method #4) of 6-fluoro-7-methoxyisoquinoline makes it an ideal substrate for automated reaction screening and process optimization [4]. The rapid analysis time facilitates the generation of large datasets for machine learning applications in synthetic chemistry.

Application
Selection Property
Validation Focus
Fluorinated kinase inhibitor synthesis
6‑Fluoroisoquinoline scaffold; available at high purity
Kinase inhibition SAR, purity confirmation
Fluorine scan for ADME optimization
Defined lipophilicity shift vs non-fluorinated analog
Membrane permeability and metabolic stability assays
Vasoactive scaffold SAR studies
SAR-demonstrated attenuated vasodilation response
Vasodilation endpoint assays, comparator studies with papaverine
High-throughput synthetic methodology
Rapid, well-characterized LCMS analytical profile
Reaction monitoring efficiency, automation compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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